Ceretec

Description

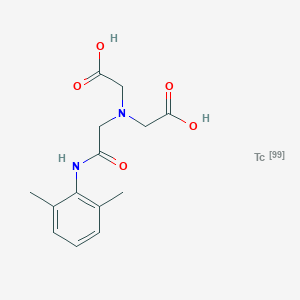

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18N2O5Tc |

|---|---|

Molecular Weight |

393.21 g/mol |

IUPAC Name |

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid;technetium-99 |

InChI |

InChI=1S/C14H18N2O5.Tc/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21;/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21);/i;1+1 |

InChI Key |

QWQBDAUZJBGOHJ-IEOVAKBOSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |

Synonyms |

99m-Tc-HMPAO 99mTc-HMPAO Ceretec Tc 99m Exametazime Tc 99m Hexamethylpropyleneamine Oxime Tc-99m HMPAO Tc-99m-Exametazime Tc-99m-Hexamethylpropyleneamine Oxime Technetium Tc 99m Exametazime Technetium Tc 99m Hexamethylpropylene amine Oxime Technetium Tc 99m Hexamethylpropylene-amine Oxime Technetium Tc 99m Hexamethylpropyleneamine Oxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceretec (99mTc-Exametazime) in Brain Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m exametazime, commercially known as Ceretec, is a pivotal radiopharmaceutical agent in nuclear medicine, primarily utilized for Single Photon Emission Computed Tomography (SPECT) to evaluate regional cerebral blood flow (rCBF).[1][2] Its diagnostic utility spans the assessment of cerebrovascular diseases like stroke, the evaluation of dementia, and the localization of epileptic foci.[1][3] The efficacy of this compound as a brain imaging agent is rooted in its unique physicochemical properties, which facilitate its passage across the blood-brain barrier and subsequent retention within brain tissue, providing a static snapshot of cerebral perfusion at the time of injection.[4] This guide provides a detailed examination of the core mechanism of action, relevant quantitative data, and standardized experimental protocols for the use of this compound in brain imaging.

Core Mechanism of Action

The functionality of 99mTc-exametazime is a two-stage process: first, its penetration into the brain, and second, its retention within the brain cells. This mechanism is fundamentally dependent on a chemical transformation from a lipophilic to a hydrophilic state.

Blood-Brain Barrier Penetration

Following intravenous injection, 99mTc-exametazime (also known as 99mTc-HMPAO) exists as a neutral, lipid-soluble (lipophilic) complex. This lipophilicity is the critical property that allows it to passively diffuse across the highly selective blood-brain barrier (BBB), a feat not achievable by polar or charged molecules.[5][6] The uptake into the brain is extremely rapid, with peak levels reached within a minute of injection, and is directly proportional to the regional cerebral blood flow.[3][7] Therefore, regions with higher blood flow will initially accumulate more of the radiotracer.

Intracellular Conversion and Trapping

Once the lipophilic 99mTc-HMPAO complex enters the brain cells, it undergoes a crucial metabolic change. It is converted into a less lipophilic, polar, and hydrophilic species.[8][9] This conversion is primarily mediated by an intracellular reaction with glutathione (GSH), a tripeptide antioxidant abundant within brain cells.[10][11] Studies have shown that astrocytes, a type of glial cell, are a predominant site for this retention mechanism.[10]

The resulting hydrophilic complex is unable to diffuse back across the cell membrane or the blood-brain barrier.[8] This effective "trapping" fixes the radioactivity within the cells for a prolonged period, allowing for high-quality SPECT imaging to be performed hours after the initial injection.[3][4][7] The distribution of the trapped radiotracer thus provides a stable map of cerebral blood flow as it was at the moment of injection.

Pharmacokinetics and Quantitative Data

The biodistribution and retention of this compound have been quantified in numerous studies. The key pharmacokinetic parameters are summarized below.

| Parameter | Value | Reference(s) |

| Peak Brain Uptake | 3.5% - 7.0% of injected dose | [3][7] |

| Time to Peak Brain Uptake | Within 1 minute post-injection | [3][7] |

| Initial Washout from Brain | Up to 15% of peak activity is lost by 2 minutes post-injection | [3][7] |

| Retention After Initial Washout | Little activity is lost over the subsequent 24 hours, other than by physical decay | [3][7] |

| In Vitro Conversion Rate | The lipophilic complex converts to a hydrophilic species at ~12% per hour | |

| In Vivo Conversion Rate Constant (Human Brain) | ~0.80 min⁻¹ | [11] |

| GSH Reaction Rate Constant (d,l-HM-PAO) | 208 - 317 L/mol/min | [11] |

Experimental Protocols

Strict adherence to standardized protocols is essential for ensuring the quality and diagnostic accuracy of this compound brain imaging.

Protocol 1: Radiolabeling of Exametazime

This protocol outlines the preparation of 99mTc-exametazime from a commercial this compound kit. Aseptic procedures must be maintained throughout.[12]

-

Eluate Preparation: Obtain sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator. The eluate should not be more than 30 minutes old when used for reconstitution.[13]

-

Reconstitution: Add 370 MBq to 2000 MBq (10 mCi to 54 mCi) of the sodium pertechnetate eluate to a shielded this compound vial containing the freeze-dried exametazime and stannous chloride. The volume is typically adjusted to 5 mL with preservative-free 0.9% sodium chloride to achieve the correct radioactive concentration.

-

Incubation: Gently mix the vial and allow it to stand for a few minutes at room temperature to ensure complete complex formation. The final pH of the solution will be between 9.0 and 9.8.

-

Quality Control: Before administration, the radiochemical purity of the lipophilic 99mTc-exametazime complex must be determined. This is typically done using thin-layer chromatography (TLC). A radiochemical purity of greater than 80% is required for acceptance.[13]

-

Use: The final preparation is unstable and must be administered to the patient within 30 minutes of reconstitution.[13]

Protocol 2: Cerebral Perfusion SPECT Imaging

This protocol details the procedure for patient administration and image acquisition.

-

Patient Preparation: To minimize cerebral activation from external stimuli, the patient should rest in a quiet, dimly lit room for at least 15 minutes prior to and during the injection.[14] An intravenous catheter should be placed beforehand.

-

Dosing and Administration:

-

Uptake Phase: The patient should remain in a resting state for several minutes post-injection to allow for tracer uptake and initial clearance from the blood pool.

-

Image Acquisition:

-

Timing: Static imaging is typically performed 30 to 90 minutes after administration.[15]

-

Equipment: A gamma camera equipped for SPECT imaging with a high-resolution collimator is used.[14]

-

Positioning: The patient is positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[14]

-

Parameters: Images are acquired using a 128x128 matrix, with a non-circular orbit around the head.[14]

-

-

Image Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices for analysis of regional tracer distribution.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]

- 3. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cerebral uptake and retention of 99Tcm-hexamethylpropyleneamine oxime (99Tcm-HM-PAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 8. The behavior of 99mTc-hexamethylpropyleneamineoxime (99mTc-HMPAO) in blood and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perfusion scanning using 99mTc-HMPAO detects early cerebrovascular changes in the diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain energy metabolism in Alzheimer's disease: 99mTc-HMPAO SPECT imaging during verbal fluency and role of astrocytes in the cellular mechanism of 99mTc-HMPAO retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. radiology.unm.edu [radiology.unm.edu]

- 15. drugs.com [drugs.com]

Technetium Tc 99m Exametazime: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Technetium Tc 99m exametazime, a vital radiopharmaceutical agent, plays a crucial role in nuclear medicine, primarily for the assessment of regional cerebral blood flow and the localization of infection and inflammation through leukocyte labeling. This technical guide provides an in-depth exploration of the core chemical properties of technetium Tc 99m exametazime. It encompasses a detailed examination of its synthesis, physicochemical characteristics, stability, and the stringent quality control measures essential for its clinical application. The document is structured to serve as a comprehensive resource, featuring quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals engaged in drug development.

Chemical and Physical Properties

Technetium Tc 99m exametazime is a coordination complex formed by the reaction of the radioisotope technetium-99m with the ligand exametazime. Exametazime, also known as hexamethylpropyleneamine oxime (HMPAO), is a lipophilic chelating agent.[1][2] The resulting complex is neutral and lipid-soluble, properties that are critical for its biological applications.[3]

The ligand, exametazime, exists as two diastereomers: d,l-HMPAO and meso-HMPAO.[4] For clinical use, the d,l racemic mixture is utilized as it forms the lipophilic complex with technetium-99m that can cross the blood-brain barrier.[2][4]

Table 1: General Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | [--INVALID-LINK---N,N',N'',N''']oxotechnetium(99mTc) | [2] |

| Synonyms | Technetium Tc 99m HMPAO, Ceretec | [1][2] |

| Molecular Formula | C13H25N4O3Tc | [1] |

| Molecular Weight | 384.27 g/mol | [1] |

| Radioisotope | Technetium-99m (99mTc) | [5] |

| 99mTc Half-life | 6.02 hours | [3][6] |

| 99mTc Gamma Ray Energy | 140 keV | [5][6] |

| Appearance of Reconstituted Solution | Clear, colorless to pale straw-colored | [7] |

| pH of Reconstituted Solution | 9.0 - 9.8 (unstabilized) 5.0 - 8.0 (cobalt stabilized) | [7] |

Synthesis and Preparation

The preparation of technetium Tc 99m exametazime involves the reconstitution of a sterile, non-pyrogenic, lyophilized kit with a sterile solution of sodium pertechnetate (Na99mTcO4) from a 99mMo/99mTc generator. The kit typically contains exametazime, a reducing agent (stannous chloride dihydrate), and sodium chloride.[6][8]

Synthesis of the Ligand: d,l-HMPAO

A novel synthesis method for producing high-purity d,l-HMPAO, free from the meso-diastereomer, has been developed.[4][9] This process involves a two-step synthesis followed by a purification procedure.

Experimental Protocol: Synthesis of d,l-HMPAO [4][9]

-

Condensation: The synthesis begins with the condensation of propanediamine with a keto-oxime to form a bisimine intermediate.

-

Reduction: The resulting bisimine is then reduced to yield a mixture of meso- and d,l-HMPAO.

-

Diastereomeric Separation: The d- and l-enantiomers are separated from the mixture through repeated crystallizations from ethanol as their tartrate salts.

-

Final Product: The separated d- and l-enantiomer tartrate salts are then combined in equal proportions to yield the final d,l-HMPAO product.

This method has been reported to produce d,l-HMPAO with a chemical purity of over 99% and a yield of approximately 18-20% over a 10-day period.[4][9]

Radiolabeling with Technetium-99m

The radiolabeling process is a straightforward reconstitution of the lyophilized kit.

Experimental Protocol: Reconstitution of the Exametazime Kit [10]

-

Place a vial containing the lyophilized exametazime mixture into a suitable lead shield.

-

Aseptically inject 5 mL of sterile, additive-free sodium pertechnetate Tc 99m eluate (0.37 - 2.0 GBq) into the vial.

-

To normalize the pressure, withdraw 5 mL of gas from the space above the solution before removing the syringe.

-

Gently swirl the vial for 10 seconds to ensure complete dissolution of the powder.

-

The technetium Tc 99m exametazime injection is now ready for quality control testing.

-

For cerebral scintigraphy, a cobalt stabilizer solution can be added to extend the useful life of the preparation. This is not to be used for leukocyte labeling.[10]

Stability and Lipophilicity

The primary lipophilic complex of technetium Tc 99m exametazime is unstable and converts over time to a secondary, less lipophilic complex.[10][11] This conversion is significant as the secondary complex cannot cross the blood-brain barrier.[11]

The unstabilized preparation has a useful life of only 30 minutes.[11] The stability can be extended to at least 5 hours by the addition of a cobalt chloride stabilizer.[12] The rate of decomposition is also influenced by factors such as pH and the presence of excess stannous ions.[11]

Table 2: Stability of Technetium Tc 99m Exametazime

| Parameter | Unstabilized | Cobalt Stabilized | Reference(s) |

| Useful Life | ≤ 30 minutes | ≥ 5 hours | [11][12] |

| Conversion Rate | Approximately 12% per hour to a less lipophilic complex | Significantly reduced | [3][11] |

Quality Control

Due to the instability of the complex and the potential for radiochemical impurities, stringent quality control is mandatory before administration to a patient. A radiochemical purity of at least 80% for the primary lipophilic complex is required.[11][12] The main potential radiochemical impurities are free pertechnetate (99mTcO4-), hydrolyzed-reduced technetium (99mTcO2), and the secondary 99mTc-exametazime complex.[11][13]

A three-paper chromatography system is the standard method for determining radiochemical purity.[14]

Experimental Protocol: Radiochemical Purity Testing by Three-Paper Chromatography [11][13][14]

System 1: Determination of Secondary Complex and Hydrolyzed-Reduced Technetium

-

Stationary Phase: Whatman No. 1 or equivalent paper strip.

-

Mobile Phase: Methyl ethyl ketone (MEK).

-

Procedure:

-

Apply a spot of the reconstituted solution to the origin of the paper strip.

-

Develop the chromatogram in a tank containing MEK until the solvent front reaches a pre-marked line.

-

The lipophilic 99mTc-exametazime complex and free pertechnetate migrate with the solvent front (Rf 0.8-1.0), while the secondary complex and hydrolyzed-reduced technetium remain at the origin (Rf 0.0-0.1).

-

Cut the strip at a designated point and measure the radioactivity in each section.

-

Calculate the percentage of activity at the origin (A%).

-

System 2: Determination of Free Pertechnetate

-

Stationary Phase: Gelman Solvent Saturation Pads or equivalent.

-

Mobile Phase: 0.9% Sodium Chloride (Saline).

-

Procedure:

-

Apply a spot of the reconstituted solution to the origin of the paper strip.

-

Develop the chromatogram in a tank containing saline.

-

Free pertechnetate migrates with the solvent front (Rf 0.8-1.0), while the lipophilic complex, secondary complex, and hydrolyzed-reduced technetium remain at the origin.

-

Cut the strip and measure the radioactivity in each section.

-

Calculate the percentage of activity at the solvent front (B%).

-

System 3: Determination of Hydrolyzed-Reduced Technetium

-

Stationary Phase: Whatman No. 1 or equivalent paper strip.

-

Mobile Phase: 50% Acetonitrile in water.

-

Procedure:

-

Apply a spot of the reconstituted solution to the origin of the paper strip.

-

Develop the chromatogram in the acetonitrile solution.

-

Hydrolyzed-reduced technetium remains at the origin, while the other species migrate.

-

Cut the strip and measure the radioactivity in each section.

-

Calculate the percentage of activity at the origin.

-

Calculation of Radiochemical Purity:

% Lipophilic 99mTc-exametazime complex = 100% - A% - B%

Table 3: Chromatographic Data for Radiochemical Purity Testing

| System | Stationary Phase | Mobile Phase | Migrating Species (Rf ~1.0) | Stationary Species (Rf ~0.0) | Reference(s) |

| 1 | Paper Chromatography | Methyl Ethyl Ketone (MEK) | Lipophilic complex, Pertechnetate | Secondary complex, Hydrolyzed-reduced Tc | [13][14] |

| 2 | Paper Chromatography | 0.9% Sodium Chloride | Pertechnetate | Lipophilic complex, Secondary complex, Hydrolyzed-reduced Tc | [13][14] |

| 3 | Paper Chromatography | 50% Acetonitrile | Lipophilic complex, Secondary complex, Pertechnetate | Hydrolyzed-reduced Tc | [13] |

Mechanism of Action and Biodistribution

The clinical utility of technetium Tc 99m exametazime is a direct consequence of its chemical properties. The primary lipophilic complex is able to rapidly cross the blood-brain barrier.[3][5] Once inside the brain, it is believed to be converted to the less lipophilic secondary complex, which is then trapped, allowing for imaging of cerebral perfusion.[3]

Table 4: Biodistribution of Technetium Tc 99m Exametazime

| Organ/Tissue | Uptake (% Injected Dose) | Time Post-Injection | Reference(s) |

| Brain | 3.5 - 7.0% | 1 minute | [1][11] |

| Gastrointestinal Tract | ~30% | Immediately after injection | [1] |

Following intravenous injection, the complex is rapidly cleared from the blood.[1][11] A significant portion of the injected dose is taken up by the gastrointestinal tract and is excreted over 48 hours.[1]

Visualizations

Workflow for Radiochemical Purity Testing

Caption: Workflow for determining the radiochemical purity of Tc 99m exametazime.

Proposed Mechanism of Brain Uptake and Retention

Caption: Mechanism of Tc 99m exametazime uptake and retention in the brain.

Conclusion

Technetium Tc 99m exametazime remains an indispensable tool in diagnostic imaging. Its efficacy is intrinsically linked to its unique chemical properties, particularly the lipophilicity of the primary complex. A thorough understanding of its synthesis, stability, and the critical importance of rigorous quality control is paramount for its safe and effective clinical use. This guide has provided a detailed overview of these aspects to support the ongoing research and development in the field of radiopharmaceuticals.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. openmedscience.com [openmedscience.com]

- 7. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime. | Semantic Scholar [semanticscholar.org]

- 8. The biodistribution of technetium-99m-hexamethylpropylene amine oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The behavior of 99mTc-hexamethylpropyleneamineoxime (99mTc-HMPAO) in blood and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of technetium-99m d,1-HM-PAO decomposition in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Drax Exametazime, this compound (technetium Tc 99m exametazime) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 13. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ref.mcbradiology.com [ref.mcbradiology.com]

A Deep Dive into Ceretec: Foundational Neurology Research for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Ceretec™, the brand name for Technetium-99m (99mTc) exametazime, is a radiopharmaceutical agent crucial for the evaluation of regional cerebral blood flow (rCBF).[1] Its ability to cross the blood-brain barrier and provide a snapshot of brain perfusion has made it an invaluable tool in neurology, particularly in the study of stroke, dementia, and other cerebrovascular diseases.[2][3] This technical guide synthesizes foundational research on this compound, providing detailed insights into its mechanism of action, experimental protocols, and key quantitative data to support further research and drug development.

Core Mechanism of Action and Retention

This compound's diagnostic efficacy lies in its two-stage mechanism. Initially, the lipophilic 99mTc-exametazime complex rapidly crosses the blood-brain barrier.[2] Once inside the brain cells, it undergoes a conversion to a less lipophilic, hydrophilic form.[4][5] This transformed molecule is then trapped intracellularly, allowing for stable SPECT (Single Photon Emission Computed Tomography) imaging.[6] The retention is not permanent, with some washout observed, but it is sufficiently long for high-quality imaging.

The intracellular trapping mechanism is critically dependent on the redox state of the cell and the presence of glutathione (GSH).[7][8][9] The conversion from the lipophilic to the hydrophilic form is facilitated by an intracellular reduction reaction, where glutathione plays a significant role.[8][10] This dependence on the cellular redox environment suggests that this compound uptake may not only reflect blood flow but also cellular metabolic status.[7]

Quantitative Biodistribution and Pharmacokinetics

The biodistribution of this compound has been well-characterized in both human and animal studies. Understanding the quantitative aspects of its uptake and clearance is essential for accurate interpretation of SPECT images and for the development of new neurological drugs that may alter cerebral perfusion.

| Parameter | Value | Species | Reference |

| Maximum Brain Uptake | 3.5 - 7.0% of injected dose | Human | [5][11][12] |

| Time to Maximum Brain Uptake | Within 1 minute post-injection | Human | [5][11][12] |

| Initial Brain Elimination | Up to 15% of activity eliminated by 2 minutes post-injection | Human | [5][12] |

| Recommended Adult Dose (Cerebral Scintigraphy) | 370-740 MBq (10-20 mCi) | Human | [5][12][13] |

| Recommended Adult Dose (Leukocyte Labeled Scintigraphy) | 185-370 MBq (5-10 mCi) | Human | [14][15] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon foundational research. The following sections outline key experimental protocols for working with this compound.

Radiolabeling of Autologous Leukocytes with 99mTc-Exametazime

This procedure is used for localizing intra-abdominal infections and inflammatory bowel disease.

Materials:

-

60 mL plastic syringe

-

2 mL Heparin

-

8 mL of 6% Hydroxyethyl starch

-

0.9% Sodium Chloride Injection, USP

-

Leukocyte-poor plasma (LPP)

-

Reconstituted 99mTc-exametazime

Procedure:

-

Draw 2 mL of Heparin and 8 mL of 6% Hydroxyethyl starch into a 60 mL syringe.

-

Withdraw approximately 40 mL of whole blood from the patient into the same syringe.

-

Allow the syringe to stand for 45-60 minutes to allow red blood cell sedimentation.

-

Carefully separate the leukocyte-rich plasma into a sterile, conical centrifuge tube.

-

Centrifuge the tube at 400 g for 5 minutes to form a white blood cell (WBC) button.

-

Remove the supernatant (leukocyte-poor plasma) and save it for later use.

-

Resuspend the WBC button in 1 mL of 0.9% Sodium Chloride Injection.

-

Add the reconstituted 99mTc-exametazime to the WBC suspension.

-

Incubate at room temperature for 15 minutes, with gentle swirling every 5 minutes.[16]

-

Add 5 mL of the previously saved LPP back to the labeled WBCs.

-

Centrifuge at 400 g for 5 minutes.

-

Remove the supernatant.

-

Resuspend the labeled WBC button in LPP for patient administration.

Brain SPECT Imaging Protocol

This protocol is for the evaluation of regional cerebral blood flow.

Patient Preparation:

-

Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.

-

An intravenous line should be established at least 10 minutes prior to injection.

-

The patient should remain quiet and still for at least 5 minutes post-injection.

Image Acquisition:

-

Dynamic Imaging: Can be performed between 0 to 10 minutes following injection.[5][12][13]

-

Static/Planar Imaging: Can be performed from 15 minutes up to 6 hours after injection.[5][12][13]

-

SPECT Acquisition: Typically acquired over a 360° rotation using a gamma camera.[17]

-

Matrix Size: 64x64 or 128x128 pixels.[18]

-

Rotation: Projections are typically acquired every 3-6 degrees.[18]

Image Reconstruction:

-

Filtered Backprojection: A common and fast reconstruction method.[17][19]

-

Iterative Reconstruction: A more computationally intensive method that can reduce artifacts.[17][19]

-

Attenuation Correction: Essential for accurate quantification of tracer uptake.[17]

Visualizing Key Processes

To further elucidate the complex processes involved in this compound's application, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.

References

- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]

- 2. openmedscience.com [openmedscience.com]

- 3. gehealthcare.com [gehealthcare.com]

- 4. Role of glutathione in lung retention of 99mTc-hexamethylpropyleneamine oxime in two unique rat models of hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxido-reductive state: the major determinant for cellular retention of technetium-99m-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Technetium-99m-meso-HMPAO as a potential agent to image cerebral glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technetium-99m-HMPAO retention and the role of glutathione: the debate continues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. This compound (technetium tc-99m exametazime) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. drugs.com [drugs.com]

- 16. drugs.com [drugs.com]

- 17. tech.snmjournals.org [tech.snmjournals.org]

- 18. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cs.fit.edu [cs.fit.edu]

Navigating the Inflammatory Cascade: An In-depth Technical Guide to Exploratory Studies of Ceretec for Infection Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of diagnostic imaging, the accurate localization of infection and inflammation remains a critical challenge. Among the established nuclear medicine techniques, scintigraphy with radiolabeled autologous leukocytes has proven to be a valuable tool. This in-depth guide focuses on the use of Technetium-99m (⁹⁹ᵐTc) exametazime, commercially known as Ceretec™, for this purpose. This compound facilitates the radiolabeling of white blood cells (WBCs), which, when reinjected into the patient, migrate to sites of infection, allowing for their visualization using gamma cameras.[1][2] This guide will provide a comprehensive overview of the experimental protocols, quantitative data on diagnostic accuracy, and the underlying mechanisms of this imaging modality.

Mechanism of Localization: Following the Trail of Inflammation

The principle behind this compound-based infection imaging lies in the physiological response to infection. When tissues are invaded by pathogens, a complex inflammatory cascade is initiated. This response involves the release of various chemotactic factors that attract leukocytes, particularly neutrophils, to the site of infection.[3] The process, known as chemotaxis, is a fundamental component of the innate immune response.[4]

The key steps in leukocyte recruitment to an infection site are:

-

Rolling and Adhesion: Circulating leukocytes initially roll along the endothelial cells lining the blood vessels. Pro-inflammatory signals lead to the expression of adhesion molecules on the endothelial surface, causing the leukocytes to adhere firmly.

-

Diapedesis: The adhered leukocytes then migrate across the blood vessel wall into the surrounding tissue.

-

Chemotaxis: Guided by a concentration gradient of chemotactic agents, the leukocytes move towards the source of the infection.

By isolating a patient's own white blood cells, labeling them with ⁹⁹ᵐTc-exametazime, and re-injecting them, we are essentially creating a traceable population of immune cells that will follow this natural pathway to the site of infection.[3] The lipophilic ⁹⁹ᵐTc-exametazime complex passively diffuses across the leukocyte cell membrane. Once inside the cell, it is converted into a hydrophilic complex, effectively trapping the radionuclide within the cell.[5] These labeled cells then circulate and accumulate at infection or inflammation sites, where their emitted gamma radiation can be detected by a gamma camera.[6]

Caption: Leukocyte recruitment to an infection site.

Experimental Protocols

The successful localization of infection using this compound is highly dependent on the meticulous execution of the white blood cell labeling and imaging protocols. The following sections detail the standardized procedures based on guidelines from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[2][4]

White Blood Cell Labeling with ⁹⁹ᵐTc-Exametazime

Strict aseptic technique is paramount throughout this procedure to prevent contamination of the patient's blood components.[7]

Materials:

-

Sterile syringes and needles

-

Anticoagulant Citrate Dextrose (ACD) solution

-

6% Hydroxyethyl starch (HES)

-

Sterile centrifuge tubes

-

Sterile saline

-

This compound™ (exametazime) kit

-

Freshly eluted ⁹⁹ᵐTc-pertechnetate

Procedure:

-

Blood Collection: Withdraw approximately 40-60 mL of venous blood from the patient into a syringe containing ACD as an anticoagulant.[2]

-

Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile tube and add HES to promote red blood cell sedimentation. Allow the tube to stand for 30-60 minutes until a distinct layer of leukocyte-rich plasma (LRP) forms.

-

Leukocyte-Rich Plasma (LRP) Isolation: Carefully aspirate the LRP and transfer it to a sterile centrifuge tube.

-

Leukocyte Pelleting: Centrifuge the LRP to obtain a leukocyte pellet.

-

Plasma Removal: Decant the supernatant (leukocyte-poor plasma) into a separate sterile tube and save it for later use.

-

Cell Washing: Resuspend the leukocyte pellet in sterile saline and centrifuge again. This step washes the cells and removes residual plasma components.

-

⁹⁹ᵐTc-Exametazime Preparation: Reconstitute the this compound vial with ⁹⁹ᵐTc-pertechnetate according to the manufacturer's instructions. The unstabilized form of exametazime should be used for leukocyte labeling.[2]

-

Incubation: Add the prepared ⁹⁹ᵐTc-exametazime to the washed leukocyte pellet and incubate at room temperature for 10-15 minutes.

-

Final Preparation: After incubation, add the previously saved leukocyte-poor plasma back to the labeled cells. This helps to quench the labeling reaction and provides a more physiological suspension for reinjection.

-

Quality Control: A sample of the final preparation should be assessed for labeling efficiency, which is typically between 56% and 76%.[5]

Caption: this compound WBC labeling workflow.

Imaging Protocol

Patient Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.

Administration: The recommended adult dose is 185-370 MBq (5-10 mCi) of ⁹⁹ᵐTc-labeled leukocytes administered intravenously.[2]

Imaging:

-

A large field-of-view gamma camera with a low-energy, high-resolution collimator is typically used.

-

Imaging is usually performed at 1-4 hours post-injection.[5] Delayed imaging at 18-24 hours may sometimes be necessary.[3]

-

Static planar images of the area of interest are acquired. Whole-body imaging may be performed for patients with fever of unknown origin.

-

Single Photon Emission Computed Tomography (SPECT) or SPECT/CT can provide improved localization and anatomical correlation, especially in the abdomen and pelvis.

Quantitative Data on Diagnostic Accuracy

The diagnostic performance of ⁹⁹ᵐTc-exametazime labeled leukocyte scintigraphy varies depending on the site and type of infection. The following tables summarize the reported sensitivity and specificity for various clinical indications.

| Indication | Sensitivity (%) | Specificity (%) | Reference(s) |

| Intra-abdominal Abscess | >95 | >91 | [8] |

| Inflammatory Bowel Disease (IBD) | 95-100 | 85-100 | [9][10] |

| Acute Appendicitis | 98 | 85 | [6] |

| Vascular Graft Infection | >90 (Accuracy) | >90 (Accuracy) |

Table 1: Diagnostic Performance of this compound WBC Scans in Abdominal and Vascular Infections

| Indication | Sensitivity (%) | Specificity (%) | Reference(s) |

| Peripheral Bone Osteomyelitis | 78 (with bone scan) | 84 (with bone scan) | [11] |

| Diabetic Foot Osteomyelitis | 91 | Similar to In-111 WBC | [11] |

| Spinal Osteomyelitis | 21 | 60 | [11] |

| Infected Joint Prosthesis | High (with marrow scan) | High (with marrow scan) | [12] |

Table 2: Diagnostic Performance of this compound WBC Scans in Musculoskeletal Infections

Note: The diagnostic accuracy for musculoskeletal infections, particularly in cases with underlying bone pathology, is often improved by complementary imaging with ⁹⁹ᵐTc-sulfur colloid for bone marrow mapping.[11]

Conclusion

This compound (⁹⁹ᵐTc-exametazime) labeled white blood cell scintigraphy is a well-established and valuable tool for the localization of infection and inflammation. Its high sensitivity, particularly for intra-abdominal infections and inflammatory bowel disease, makes it a crucial diagnostic modality. A thorough understanding of the underlying physiological principles, meticulous adherence to labeling and imaging protocols, and awareness of its diagnostic accuracy in different clinical scenarios are essential for its effective application in research and clinical practice. Future developments may focus on simplifying the cell labeling process and enhancing specificity through advanced imaging techniques like SPECT/CT.

References

- 1. iaea.org [iaea.org]

- 2. ref.mcbradiology.com [ref.mcbradiology.com]

- 3. European Nuclear Medicine Guide [nucmed-guide.app]

- 4. Guidelines for the labelling of leucocytes with (99m)Tc-HMPAO. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auntminnie.com [auntminnie.com]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Part 9 Infection and Inflammation | Radiology Key [radiologykey.com]

- 9. Role of scintigraphy in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. snmmi.org [snmmi.org]

- 12. radiology.wisc.edu [radiology.wisc.edu]

The History and Development of Ceretec (Technetium-99m Exametazime): A Technical Guide

Introduction

Ceretec, the commercial name for Technetium-99m (99mTc) exametazime, is a key radiopharmaceutical agent with significant applications in nuclear medicine.[1] Also known by its chemical name, hexamethylpropylene amine oxime (HMPAO), this agent is primarily utilized for the assessment of regional cerebral blood flow (rCBF) through Single Photon Emission Computed Tomography (SPECT) imaging.[2][3] Its development marked a significant advancement in the functional imaging of the brain, providing critical insights into cerebrovascular diseases such as stroke and neurodegenerative conditions like dementia.[1][4] Furthermore, 99mTc-HMPAO is employed for the radiolabeling of autologous leukocytes to identify sites of infection and inflammation within the body.[1][5][6] This guide provides an in-depth overview of the history, chemical development, mechanism of action, and key experimental protocols associated with this compound.

Chemical Development and Synthesis

The HMPAO ligand exists in two diastereomeric forms: d,l-HMPAO and meso-HMPAO. The d,l racemic mixture is the active component utilized for radiopharmaceutical preparations.[5][7] The synthesis of d,l-HMPAO is a multi-step process designed to isolate the desired isomer with high purity.

Synthesis Pathway

The synthesis of HMPAO involves a two-step process: the condensation of propanediamine with a keto-oxime, followed by the reduction of the resulting bisimine.[5][7] This process initially yields a mixture of the d,l- and meso-diastereomers. The d- and l-enantiomers are then separated from the mixture through repeated crystallizations, often as their tartrate salts, and subsequently combined in equal proportions to form the final d,l-HMPAO product.[5][7]

Radiolabeling

The final d,l-HMPAO ligand is supplied in a sterile, lyophilized kit for on-site radiolabeling.[8] The kit contains exametazime, stannous chloride dihydrate as a reducing agent, and sodium chloride, all under a nitrogen atmosphere.[8] To prepare the final radiopharmaceutical, sterile, sodium pertechnetate (99mTcO4-) solution, freshly eluted from a molybdenum-99/technetium-99m generator, is added to the vial. The stannous ions reduce the technetium, allowing it to form a stable, lipophilic complex with the HMPAO ligand.

Mechanism of Action

The clinical utility of 99mTc-HMPAO is based on its unique physiological behavior, which allows it to serve as a proxy for regional blood flow.

Cerebral Uptake and Retention

99mTc-HMPAO is a lipophilic complex that, following intravenous injection, readily crosses the intact blood-brain barrier.[2] Once inside brain cells, the complex is converted from its initial lipophilic state into a more hydrophilic form.[2] This conversion prevents the molecule from diffusing back across the cell membrane and out of the brain, effectively "trapping" the radioactivity intracellularly.[2]

The primary mechanism for this intracellular conversion and trapping is believed to be a reaction with glutathione (GSH), a key intracellular antioxidant.[9] The rate of this conversion is rapid, ensuring that the initial distribution of the tracer in the brain is proportional to the regional cerebral blood flow at the time of injection.[3] An alternative retention mechanism that has been proposed involves the binding of the complex to proteins and cell organelles.[9]

Leukocyte Labeling

For inflammation and infection imaging, 99mTc-HMPAO is used to label autologous white blood cells (leukocytes) in vitro. The lipophilic nature of the complex allows it to passively diffuse across the cell membranes of leukocytes.[10] Once inside the cells, it becomes trapped. Studies have shown that the complex is preferentially taken up by eosinophils and is stored within their secretory granules.[11] These labeled cells are then re-injected into the patient and migrate to sites of infection or inflammation, which can then be visualized using SPECT imaging.

Quantitative Data Summary

The development and application of this compound are supported by extensive quantitative analysis. The tables below summarize key performance metrics.

Table 1: Synthesis and Quality Control Parameters

| Parameter | Value | Reference(s) |

| Synthesis Yield (d,l-HMPAO) | 18-20% | [5] |

| Chemical Purity (HPLC) | > 99% | [5][7] |

| Radiochemical Purity (99mTc-HMPAO) | > 95% (lipophilic complex) | [5][7] |

| Acceptable Radiochemical Purity | > 80% | [12][13] |

| Lipophilic Complex Half-life | ~4.56 hours | [9] |

Table 2: Biodistribution and Dosimetry

| Parameter | Value | Condition/Species | Reference(s) |

| Brain Uptake | 2.1 ± 0.3% | Rats | [5][7] |

| WBC Labeling Yield | 68.3 ± 6.6% | In vitro | [5][7] |

| Effective Radiation Dose | 0.011 mSv/MBq | 99mTc-HMPAO-labeled monocytes | [14][15] |

| Recommended Adult Dose (Cerebral) | 370 - 1110 MBq (10 - 30 mCi) | Intravenous | [16] |

| Recommended Adult Dose (Leukocytes) | 259 - 925 MBq (7 - 25 mCi) | Intravenous | [17] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable application of 99mTc-HMPAO in both preclinical research and clinical diagnostics.

Protocol: d,l-HMPAO Synthesis and Isolation

-

Condensation: React two molecular equivalents of the keto-oxime with propanediamine to form the bisimine intermediate.[5][7]

-

Reduction: Reduce the bisimine intermediate using sodium borohydride to yield a mixture of meso- and d,l-diastereomers.[5][7]

-

Separation: Perform repeated fractional crystallizations of the diastereomeric mixture from ethanol. The d- and l-enantiomers are separated as their tartrate salts.[5][7]

-

Pooling: Combine the isolated d- and l-enantiomer salts in equal proportions to create the d,l-HMPAO racemate.[5][7]

-

Purity Analysis: Confirm the identity and isomeric purity of the final product using Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to ensure it is free from the meso-diastereomer.[5][6][7]

Protocol: 99mTc-HMPAO Quality Control

-

Preparation: Reconstitute a lyophilized this compound kit with a specified activity of 99mTc-pertechnetate in saline.[8]

-

Chromatography Setup: Prepare three chromatography strips: two instant thin-layer chromatography (ITLC-SA) strips and one Whatman No. 1 paper strip.[8]

-

Solvent Systems: Prepare three corresponding solvent systems: methyl ethyl ketone (MEK), 0.9% saline, and a 50% acetonitrile/water solution.[8]

-

Spotting: Within 15 minutes of reconstitution, apply a small sample (~5 µL) of the prepared 99mTc-HMPAO solution to the origin of each of the three strips.[8]

-

Development: Immediately place each strip into its respective solvent tank and allow the solvent front to migrate.[8]

-

Analysis: After development, cut the strips into sections (e.g., origin and front) and measure the radioactivity in each section using a dose calibrator or gamma counter. Calculate the percentage of the primary lipophilic complex, hydrophilic impurities, and free pertechnetate to determine the radiochemical purity.

Protocol: Cerebral Perfusion Imaging in a Rodent Model

-

Animal Preparation: Anesthetize the subject animal (e.g., a rat) via intraperitoneal injection.[2] Place an intravenous line in the tail vein for administration of the radiotracer.[2]

-

Radiotracer Administration: Inject a dose-calibrated amount of freshly prepared 99mTc-HMPAO (e.g., 150-200 MBq for a mouse) via the intravenous line, followed by a saline flush.[2][3] The injection should occur within 30 minutes of the radiotracer's preparation to ensure high radiochemical purity.[2]

-

Uptake Phase: Allow a 30-minute uptake period for the tracer to distribute and become trapped in the brain tissue.[2]

-

SPECT/CT Imaging: Position the animal in a SPECT/CT scanner and acquire images for a designated period (e.g., 60 minutes).[3]

-

Image Analysis: Reconstruct the SPECT images and fuse them with a corresponding CT or MRI template for anatomical reference. Quantify the radioactivity in various brain regions of interest to determine relative perfusion, often expressed as a percentage of the injected dose per cubic centimeter of tissue (%ID/cc).[3]

Conclusion

Since its development, this compound (99mTc-HMPAO) has become an indispensable tool in nuclear medicine. Its unique mechanism of crossing the blood-brain barrier and subsequent intracellular trapping provides a reliable method for assessing regional cerebral blood flow. This has had a profound impact on the diagnosis and management of stroke and other cerebrovascular diseases. Furthermore, its application in leukocyte labeling continues to be a cornerstone for imaging infection and inflammation. Ongoing research and refinement of protocols ensure that 99mTc-HMPAO remains a clinically vital and scientifically valuable radiopharmaceutical.

References

- 1. Technetium (99mTc) exametazime - Wikipedia [en.wikipedia.org]

- 2. Perfusion scanning using 99mTc-HMPAO detects early cerebrovascular changes in the diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Cerebral blood flow imaging with technetium-99m-HMPAO SPECT in a patient with chronic subdural hematoma: relationship with neuropsychological test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Leukocyte Labeling with Tc-99m-HMPAO: The Role of Leucocyte Numbers and Medication on the Labeling Efficacy and Image Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (99m)Tc-HMPAO (this compound) is stored in and released from the granules of eosinophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Biodistribution and radiation dosimetry of 99mTc-HMPAO-labeled monocytes in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. snmmi.org [snmmi.org]

- 17. Tc-99m exametazime (HMPAO) - Radio Rx [radiopharmaceuticals.info]

An In-Depth Technical Guide to Ceretec™ (99mTc-Exametazime) Uptake and Retention in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake and retention of Ceretec™ (technetium-99m exametazime, also known as 99mTc-HMPAO) in various tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing or studying this radiopharmaceutical. This guide delves into the quantitative biodistribution, the underlying molecular mechanisms of cellular retention, and detailed experimental protocols for in vitro and in vivo studies.

Introduction to this compound™

This compound™ is a radiopharmaceutical agent used for diagnostic imaging in nuclear medicine. Its primary application is in single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow. The active component, 99mTc-exametazime, is a lipophilic complex that can cross the blood-brain barrier and other cell membranes. A key characteristic of this compound™ is its intracellular trapping mechanism, which allows for imaging at time points after the initial distribution phase.

Quantitative Biodistribution of this compound™

The distribution of 99mTc-exametazime throughout the body is a critical aspect of its clinical utility and safety profile. The following tables summarize the quantitative biodistribution data from studies in both humans and animal models. These values are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or per organ (%ID/organ) at various time points post-injection.

Biodistribution in Humans

The biodistribution of 99mTc-exametazime-labeled leukocytes in normal human subjects reveals initial transient uptake in the lungs, followed by accumulation in the liver, spleen, and bone marrow. The kidneys and bladder also show activity due to excretion.

| Organ | 30 minutes (%ID/organ) | 2 hours (%ID/organ) | 4 hours (%ID/organ) | 24 hours (%ID/organ) |

| Lungs | 25.8 ± 6.7 | 6.9 ± 2.1 | 4.9 ± 1.5 | 2.5 ± 0.8 |

| Liver | 16.5 ± 3.9 | 20.1 ± 4.2 | 20.8 ± 4.3 | 18.9 ± 3.9 |

| Spleen | 8.9 ± 3.1 | 14.5 ± 4.5 | 15.2 ± 4.8 | 13.8 ± 4.1 |

| Kidneys | 2.1 ± 0.6 | 2.9 ± 0.8 | 3.1 ± 0.9 | 2.8 ± 0.7 |

| Red Marrow | 10.2 ± 2.5 | 15.3 ± 3.8 | 16.1 ± 4.0 | 14.8 ± 3.7 |

| Brain | 5.4 ± 1.1 | 5.2 ± 1.0 | 5.1 ± 1.0 | 4.6 ± 0.9 |

| Blood | 25.1 ± 5.3 | 18.1 ± 4.1 | 14.8 ± 3.7 | 5.5 ± 1.8 |

Data is presented as mean ± standard deviation. The biodistribution can vary depending on whether this compound™ is administered alone or used to label cells.

Biodistribution in Animal Models

Studies in animal models, such as rats and mice, provide more detailed tissue-level data and are crucial for preclinical research. The following table presents a summary of 99mTc-exametazime biodistribution in mice at different time points.

| Organ | 30 minutes (%ID/g) | 1 hour (%ID/g) | 2 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | 3.70 ± 0.13 | 3.70 ± 0.56 | 0.87 ± 0.01 | 0.26 ± 0.01 |

| Heart | 2.15 ± 0.04 | 1.95 ± 0.12 | 0.61 ± 0.04 | 0.15 ± 0.01 |

| Lungs | 4.89 ± 0.21 | 3.15 ± 0.33 | 1.25 ± 0.11 | 0.32 ± 0.03 |

| Liver | 5.12 ± 0.45 | 6.32 ± 0.51 | 5.89 ± 0.48 | 2.15 ± 0.18 |

| Spleen | 6.21 ± 0.58 | 7.89 ± 0.67 | 7.15 ± 0.62 | 2.89 ± 0.25 |

| Kidneys | 3.15 ± 0.28 | 2.89 ± 0.25 | 1.98 ± 0.17 | 0.78 ± 0.07 |

| Stomach | 1.12 ± 0.10 | 1.35 ± 0.12 | 1.10 ± 0.09 | 0.45 ± 0.04 |

| Intestine | 2.35 ± 0.21 | 3.12 ± 0.28 | 4.56 ± 0.41 | 5.12 ± 0.46 |

| Brain | 1.89 ± 0.17 | 1.75 ± 0.15 | 1.68 ± 0.14 | 1.12 ± 0.10 |

Data is presented as mean ± standard deviation from studies in BALB/c mice.[1][2]

Mechanism of Cellular Uptake and Retention

The mechanism of 99mTc-exametazime uptake and retention is a two-step process that relies on its physicochemical properties.

-

Passive Diffusion: The primary complex of 99mTc-exametazime is a lipophilic molecule. This lipophilicity allows it to passively diffuse across the lipid bilayer of cell membranes, including the blood-brain barrier.[3]

-

Intracellular Conversion and Trapping: Once inside the cell, the lipophilic 99mTc-exametazime complex is converted into a secondary, more hydrophilic complex. This conversion is primarily mediated by an enzymatic reaction involving glutathione.[3] The resulting hydrophilic complex is unable to diffuse back across the cell membrane and is thus trapped within the cell.

This trapping mechanism is crucial for the utility of this compound™ in imaging, as it allows for the acquisition of images after the initial blood clearance of the agent.

Signaling Pathway for Intracellular Trapping

The following diagram illustrates the proposed mechanism for the cellular uptake and retention of 99mTc-exametazime.

Caption: Cellular uptake and glutathione-mediated trapping of 99mTc-HMPAO.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound™ uptake and retention.

Radiolabeling of Leukocytes with 99mTc-Exametazime

This protocol is a standard method for labeling white blood cells (leukocytes) for in vivo tracking and imaging of inflammation and infection.

Materials:

-

Sterile, pyrogen-free 99mTc-pertechnetate eluate

-

This compound™ (exametazime) kit

-

Acid-Citrate-Dextrose (ACD) solution

-

Hydroxyethyl starch (HES)

-

Sterile saline

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Syringes and needles

-

Centrifuge

-

Dose calibrator

Procedure:

-

Blood Collection: Draw approximately 50 mL of whole blood from the subject into a syringe containing 10 mL of ACD as an anticoagulant.

-

Erythrocyte Sedimentation: Add 10-15 mL of HES to the blood, mix gently, and allow the red blood cells to sediment for 30-60 minutes at room temperature.

-

Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a sterile 50 mL centrifuge tube.

-

Cell Pellet Formation: Centrifuge the LRP at 150-200 g for 5 minutes to form a soft cell pellet.

-

Plasma Removal: Remove the supernatant (leukocyte-poor plasma) and save it for later use.

-

Cell Resuspension: Gently resuspend the cell pellet in 5 mL of sterile saline.

-

99mTc-HMPAO Preparation: Reconstitute a this compound™ vial with 5 mL of sterile 99mTc-pertechnetate (up to 1110 MBq or 30 mCi). Mix gently and incubate for 5-10 minutes at room temperature.

-

Cell Labeling: Add the prepared 99mTc-HMPAO to the resuspended leukocyte suspension. Incubate for 15-20 minutes at room temperature with occasional gentle mixing.

-

Washing: Add 10 mL of the previously saved leukocyte-poor plasma to the labeled cell suspension and centrifuge at 150-200 g for 5 minutes.

-

Final Preparation: Discard the supernatant and gently resuspend the labeled cell pellet in 5-10 mL of the saved leukocyte-poor plasma for reinjection.

-

Quality Control: Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant using a dose calibrator.

In Vitro Cellular Uptake Assay

This protocol describes a general method for quantifying the uptake of 99mTc-exametazime in cultured cells.

Materials:

-

Cultured cells of interest (e.g., neuronal cells, cancer cells)

-

Cell culture plates (e.g., 24-well or 96-well)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

99mTc-HMPAO

-

Scintillation counter or gamma counter

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

Preparation for Uptake: On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

-

Initiation of Uptake: Add fresh, pre-warmed culture medium containing a known concentration of 99mTc-HMPAO to each well.

-

Incubation: Incubate the plates for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly remove the radioactive medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification of Radioactivity: Transfer the cell lysate to counting vials and measure the radioactivity using a gamma counter.

-

Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay.

-

Data Analysis: Express the cellular uptake as counts per minute (CPM) per microgram of protein or as a percentage of the initial radioactivity added to the well.

Experimental Workflow for Leukocyte Labeling and Quality Control

The following diagram outlines a typical experimental workflow for the radiolabeling of leukocytes with 99mTc-HMPAO and subsequent quality control steps.

Caption: Workflow for 99mTc-HMPAO labeling of leukocytes.

Conclusion

This technical guide provides a detailed overview of the uptake and retention of this compound™ in various tissues, intended for a scientific audience. The quantitative data presented in the tables offer a valuable reference for comparative studies. The outlined experimental protocols provide a solid foundation for researchers designing in vitro and in vivo experiments with 99mTc-exametazime. The visualization of the cellular trapping mechanism and experimental workflows aims to enhance the understanding of the core principles governing the behavior of this important radiopharmaceutical. It is anticipated that this guide will serve as a useful resource for the continued research and development of applications for this compound™.

References

An In-depth Technical Guide to the Core Principles of Ceretec™ Scintigraphy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Ceretec™ (technetium Tc 99m exametazime) scintigraphy, a crucial nuclear medicine imaging technique. This document details the mechanism of action, experimental protocols, and quantitative data associated with this compound for its primary applications in cerebral perfusion imaging and leukocyte-labeled scintigraphy for infection and inflammation localization.

Core Principles and Mechanism of Action

This compound, also known by its chemical name technetium Tc 99m exametazime or Tc-99m HMPAO, is a radioactive diagnostic agent.[1][2] Its utility in scintigraphy stems from the unique properties of the technetium Tc 99m exametazime complex.

1.1. Cerebral Scintigraphy

For cerebral imaging, the lipophilic technetium Tc 99m exametazime complex is injected intravenously.[1] Being lipid-soluble, it readily crosses the intact blood-brain barrier via passive diffusion.[1][3][4] The distribution of the tracer in the brain is proportional to regional cerebral blood flow (rCBF).[3][4]

Once inside brain cells, the lipophilic complex undergoes a transformation. It is converted into a polar, hydrophilic species.[1] This conversion traps the technetium Tc 99m within the cells, as the hydrophilic form cannot diffuse back across the blood-brain barrier.[1][3] This intracellular trapping allows for static imaging of cerebral perfusion patterns. The amount of radioactivity in a given brain region thus reflects the blood flow to that area at the time of injection. This principle is fundamental in detecting alterations in regional cerebral perfusion in conditions like stroke.[1][5]

1.2. Leukocyte Labeled Scintigraphy

In leukocyte-labeled scintigraphy, the patient's white blood cells (leukocytes) are first isolated from a blood sample.[6][7] These isolated leukocytes are then incubated with the technetium Tc 99m exametazime complex.[1] The lipophilic nature of the complex allows it to passively diffuse across the cell membrane of the leukocytes.[1]

Similar to its action in brain cells, the complex is converted intracellularly to a polar, hydrophilic species, a process thought to involve intracellular glutathione.[1] This traps the technetium Tc 99m label inside the leukocytes. These radiolabeled leukocytes are then re-injected into the patient.[7] The labeled cells circulate in the bloodstream and accumulate at sites of infection or inflammation, allowing for their visualization through scintigraphy.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound scintigraphy.

Table 1: Dosimetry and Administration for Cerebral Scintigraphy

| Parameter | Value | Reference |

| Recommended Adult Dose | 555 MBq to 1110 MBq (15 mCi to 30 mCi) | [1] |

| Recommended Pediatric Dose (2-17 years) | 7.4–11.1 MBq/kg (0.2–0.3 mCi/kg) | [9] |

| Maximum Brain Uptake | 3.5% to 7.0% of injected dose | [2] |

| Time to Maximum Brain Uptake | Within 1 minute post-injection | [2] |

| Initial Brain Clearance | Up to 15% of activity eliminated by 2 minutes post-injection | [2] |

| Imaging Time Window (Static) | 15 minutes to 6 hours post-injection | [10] |

| Optimal Imaging Time (Stabilized/Unstabilized HMPAO) | 90 minutes post-injection for best quality | [9] |

Table 2: Dosimetry and Administration for Leukocyte Labeled Scintigraphy

| Parameter | Value | Reference |

| Recommended Adult Dose | 185 MBq to 370 MBq (5 mCi to 10 mCi) | [1] |

| Recommended Pediatric Dose (2-17 years) | 7.4 MBq/kg (0.2 mCi/kg); minimum of 74 MBq (2 mCi) | [11] |

| Time to Administer Labeled Leukocytes | As soon as possible, preferably within 20 minutes (no later than 1 hour) after labeling | [1] |

| Optimal Planar Imaging Time | 2 to 4 hours post-administration | [10] |

| Static Imaging Windows | 0.5-1.5 hours, 2-4 hours, and if necessary, 18-24 hours post-administration | [11] |

Experimental Protocols

3.1. Preparation of Technetium Tc 99m Exametazime Injection

This protocol outlines the reconstitution of the this compound kit.

-

Kit Contents : Each this compound kit contains a vial with a lyophilized mixture of 0.5 mg exametazime, stannous chloride dihydrate, and sodium chloride.[1][12] An optional cobalt stabilizer solution may also be included for cerebral scintigraphy.[1]

-

Aseptic Technique : Strict aseptic procedures must be followed throughout the preparation.[10]

-

Reconstitution :

-

Place the this compound vial in a shielded container.

-

Using a sterile syringe, add 5 mL of sterile, oxidant-free sodium pertechnetate Tc 99m eluate to the vial.[10] The eluate should be from a generator that has been eluted within the last 24 hours to minimize oxidants.[10]

-

Before removing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure.[13]

-

Gently invert the vial for 10 seconds to dissolve the powder completely.[10]

-

-

Radiochemical Purity : The radiochemical purity of the preparation should be assessed before administration. A purity of at least 80% is expected.[10]

-

Stability :

3.2. Protocol for Radiolabeling of Autologous Leukocytes

This protocol details the process of labeling a patient's white blood cells.

-

Blood Collection : Withdraw approximately 40-60 mL of whole blood from the patient into a syringe containing an anticoagulant such as acid citrate dextrose (ACD) solution.[7][11]

-

Leukocyte Separation :

-

Isolate the leukocytes from the whole blood sample. This is typically achieved through sedimentation and centrifugation steps to separate the white blood cells from red blood cells and plasma.

-

-

Incubation with Tc 99m Exametazime :

-

Washing and Resuspension :

-

After incubation, the labeled leukocytes are washed to remove any unbound radioactivity.

-

The labeled cells are then resuspended in a suitable medium, such as cell-free plasma, for re-injection.

-

-

Administration : The suspension of radiolabeled leukocytes is administered to the patient via intravenous injection.[1]

3.3. Brain Perfusion SPECT Imaging Protocol

This protocol outlines the procedure for acquiring brain perfusion images.

-

Patient Preparation :

-

Radiopharmaceutical Injection :

-

Inject the prepared dose of Tc 99m exametazime intravenously.

-

-

Uptake Phase : The patient should remain in a quiet environment for at least 5 minutes post-injection.[9]

-

Image Acquisition :

-

Imaging can begin after a delay to allow for clearance of the radiotracer from the blood pool. For HMPAO, a 90-minute delay is optimal for the best image quality.[9]

-

Single Photon Emission Computed Tomography (SPECT) is the recommended imaging modality to provide a 3D distribution of the tracer.[13]

-

The patient's head is positioned in the scanner, and images are acquired, typically with the camera rotating around the head.[5]

-

Visualized Pathways and Workflows

The following diagrams illustrate the key processes in this compound scintigraphy.

Caption: Mechanism of this compound uptake and retention in the brain.

Caption: Workflow for leukocyte labeling and subsequent imaging.

References

- 1. drugs.com [drugs.com]

- 2. Technetium Tc-99m exametazime | C13H25N4O3Tc | CID 11954234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. auntminnie.com [auntminnie.com]

- 4. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]

- 5. Cerebral Perfusion (this compound) Scan [snig.com.au]

- 6. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]

- 7. This compound White Blood Cell Scan - Jefferson Radiology [jeffersonradiology.com]

- 8. droracle.ai [droracle.ai]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Notes and Protocols for Ceretec™ Leukocyte Labeling in Infection Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the labeling of autologous leukocytes with Technetium-99m (99mTc) exametazime (Ceretec™), a crucial procedure for the scintigraphic localization of intra-abdominal infections and inflammatory bowel disease.[1][2] The following sections detail the underlying mechanism, a comprehensive experimental protocol, and essential quality control measures to ensure reliable and accurate diagnostic imaging.

Principle and Mechanism of Action

This compound™ (exametazime) is a lipophilic chelating agent that, when reconstituted with 99mTc pertechnetate in the presence of a stannous reductant, forms a neutral, lipophilic 99mTc-exametazime complex.[1][2][3] This lipophilic nature allows the complex to passively diffuse across the cell membranes of leukocytes.[3] Once inside the cell, the complex is converted into a less lipophilic, hydrophilic species.[1][3] This hydrophilic form is unable to diffuse back out of the cell, effectively trapping the 99mTc radiolabel within the leukocyte.[3] These radiolabeled leukocytes, when reinjected into the patient, migrate to sites of infection or inflammation as part of the normal immune response, allowing for visualization of these areas using a gamma camera.[4]

Quantitative Data Summary

The efficiency of the labeling process and the quality of the final radiolabeled product are critical for accurate imaging. Key quantitative parameters are summarized in the tables below.

Table 1: Recommended Dosage and Labeling Parameters

| Parameter | Value | Reference |

| Recommended Adult Dose | 370–740 MBq | [5] |

| Recommended Pediatric Dose | 3.7–7.4 MBq/kg | [6] |

| Incubation Time | 10 - 15 minutes | [1] |

| Incubation Temperature | Room Temperature |

Table 2: Quality Control Specifications

| Parameter | Specification | Reference |

| Radiochemical Purity of 99mTc-exametazime | ≥ 80% | [1] |

| Labeling Efficiency (LE) | 40 - 80% | [7] |

| Labeled Leukocyte Viability | > 97% | [8] |

| pH of 99mTc-HMPAO preparation | 9.0 - 9.8 | [7] |

Experimental Protocols

Materials:

-

This compound™ (exametazime) kit for radiolabeling

-

Sterile, non-pyrogenic 99mTc sodium pertechnetate from a generator eluted within 24 hours[1]

-

60 mL sterile syringes

-

19-gauge needles

-

Acid-citrate-dextrose (ACD) anticoagulant solution[9]

-

6% Hydroxyethyl starch (HES) solution for erythrocyte sedimentation[8]

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Sterile, pyrogen-free normal saline (0.9% NaCl)

-

Cell-free plasma (autologous)

-

Dose calibrator

-

Laminar flow hood or cell isolator for aseptic technique

-

Microscope and hemocytometer for cell counting and viability assessment

-

pH test strips[7]

-

Instant thin-layer chromatography (ITLC-SG) strips for radiochemical purity testing[5]

Protocol:

Part 1: Leukocyte Isolation

-

Blood Collection: Draw approximately 40-60 mL of venous blood from the patient into a sterile syringe containing ACD anticoagulant.[6][9][10]

-

Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile 50 mL centrifuge tube and add 6% HES solution. Gently mix and allow the red blood cells to sediment for 30-60 minutes at room temperature.

-

Leukocyte-Rich Plasma (LRP) Collection: Carefully aspirate the upper leukocyte-rich plasma layer and transfer it to a new sterile 50 mL centrifuge tube.

-

Cell Pellet Formation: Centrifuge the LRP at 150-450 g for 5-10 minutes to form a soft cell pellet.

-

Plasma Removal: Decant the supernatant (leukocyte-poor plasma) into a separate sterile tube and save it for later use (this will be your cell-free plasma).

-

Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in a small volume of sterile saline and perform hypotonic lysis.

-

Cell Washing: Resuspend the leukocyte pellet in cell-free plasma and centrifuge again at 150 g for 8 minutes.[6] Discard the supernatant. Repeat this washing step as necessary to obtain a clean leukocyte pellet.

Part 2: 99mTc-Ceretec Labeling

-

Reconstitution of this compound™: In a sterile vial, add 5 mL of sterile, non-pyrogenic 99mTc sodium pertechnetate (up to 1100 MBq) to the this compound™ vial.[5] Gently mix to dissolve.

-

Radiochemical Purity Check: Before use, determine the radiochemical purity of the 99mTc-exametazime complex. It must be at least 80%.[1]

-

Incubation: Add approximately 1 mL of the freshly prepared 99mTc-exametazime solution (containing the desired activity, typically 750–1,000 MBq) to the isolated leukocyte pellet.[7]

-

Gently swirl the suspension and incubate at room temperature for 10-15 minutes, with occasional gentle agitation to ensure the cells remain suspended.[1]

-

Stopping the Labeling Reaction: After incubation, add approximately 5 mL of cell-free plasma or sterile saline to the cell suspension to stop the labeling process.[5][7]

Part 3: Quality Control and Re-injection

-

Separation of Labeled Cells: Centrifuge the cell suspension at 150 g for 8 minutes to pellet the now-labeled leukocytes.[6]

-

Labeling Efficiency Calculation: Carefully separate the supernatant from the cell pellet. Measure the radioactivity in both the pellet and the supernatant using a dose calibrator. Calculate the labeling efficiency (LE) using the following formula: LE (%) = [Activity in pellet / (Activity in pellet + Activity in supernatant)] x 100

-

Cell Viability Assessment: A small aliquot of the labeled cell suspension can be used to assess cell viability using the trypan blue exclusion test. Viability should be greater than 97%.[8]

-

Final Preparation for Injection: Gently resuspend the labeled leukocyte pellet in 3-5 mL of cell-free plasma or sterile saline.

-

Visually inspect the final preparation for any aggregates, clumps, or clots.[7]

-

Dose Administration: Draw the patient's dose into a sterile syringe and measure the activity in a dose calibrator immediately prior to administration.[1] The labeled leukocytes should be reinjected into the patient as soon as possible, preferably within 1-2 hours of labeling.[6]

Visualizations

Caption: Experimental workflow for this compound™ leukocyte labeling.

Caption: Mechanism of this compound™ uptake and retention in leukocytes.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound (Technetium Tc99m Exametazime Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound Scan: 7 Key Steps & Info - Liv Hospital [int.livhospital.com]

- 5. Novel approach for quality assessment and improving diagnostic accuracy in cell-based infection imaging using 99mTc-HMPAO labeled leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ref.mcbradiology.com [ref.mcbradiology.com]

- 7. mattioli1885journals.com [mattioli1885journals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mercycare.org [mercycare.org]

Application Notes and Protocols for Ceretec™ SPECT Scan Procedure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide to the Ceretec™ (Technetium Tc99m Exametazime) SPECT scan procedure. The protocols cover radiolabeling, quality control, and image acquisition for both cerebral perfusion and labeled leukocyte imaging.

I. Principle and Applications

This compound™ is a radiopharmaceutical agent used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). When labeled with Technetium-99m (Tc99m), the resulting lipophilic complex, Tc99m exametazime, is able to cross the blood-brain barrier.[1][2] Its distribution in the brain is proportional to regional cerebral blood flow, making it a valuable tool for the evaluation of cerebrovascular diseases, dementia, and epilepsy.[2][3]

This compound™ can also be used to label autologous white blood cells (leukocytes) in vitro.[4] These radiolabeled leukocytes are then reinjected into the patient to localize sites of infection or inflammation.[1]

II. Experimental Protocols

A. Radiolabeling of this compound™ for Brain Perfusion SPECT

This protocol describes the reconstitution of the this compound™ kit with sodium pertechnetate Tc99m for cerebral perfusion imaging. A cobalt stabilizer solution may be used to extend the post-reconstitution stability of the product.

Materials:

-

This compound™ kit (lyophilized exametazime)

-

Sterile, non-pyrogenic sodium pertechnetate Tc99m eluate

-

Preservative-free, non-bacteriostatic 0.9% sodium chloride for injection

-

Cobalt stabilizer solution (if required)

-

Shielded vial

-

Sterile syringes and needles

-

Dose calibrator

Procedure:

-

Visually inspect the this compound™ vial for any damage or defects.

-

Place the this compound™ vial in a shielded container.[5]

-

Using a sterile syringe, add 5 mL of sodium pertechnetate Tc99m eluate (containing up to 2000 MBq or 54 mCi) to the vial.[6][7] Before withdrawing the syringe, withdraw an equal volume of gas to normalize the pressure.[5]

-

Gently invert the vial for 10 seconds to ensure complete dissolution.[5]

-

If using the cobalt stabilizer, add 2 mL of the cobalt stabilizer solution to the vial between 1 and 5 minutes after reconstitution. Shake for 10 seconds.[6][7]

-

Visually inspect the reconstituted solution for particulate matter and discoloration before administration.[6][7]

-

Measure the patient dose using a dose calibrator immediately prior to injection.[6][7]

-

The unstabilized preparation should be used within 30 minutes of reconstitution.[8] The stabilized preparation can be used within 4 hours.[5][8]

B. Radiolabeling of Autologous Leukocytes with this compound™

This protocol outlines the procedure for isolating and radiolabeling a patient's white blood cells with Tc99m exametazime.

Materials:

-

60 mL syringes with 19G needles

-

Acid Citrate Dextrose (ACD) solution

-

Reconstituted Tc99m exametazime (prepared as in section II.A, without cobalt stabilizer)

-

Sterile centrifuge tubes

-

Sodium Chloride Injection, USP (0.9%)

-

Sedimentation agent

Procedure:

-